2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride is a synthetic compound classified as an amino acid derivative. It is notable for its trifluoromethyl group, which enhances its biological activity and potential applications in pharmaceutical chemistry. This compound is not yet approved for clinical use but has been the subject of research due to its potential as a bioisostere of leucine, a common amino acid in protein synthesis.
The compound belongs to the class of organic compounds known as d-alpha-amino acids, specifically falling under the subclass of carboxylic acids and derivatives. It is characterized by the presence of a trifluoromethyl group, which contributes to its unique properties. The chemical formula for 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride is , with a molecular weight of approximately 207.59 g/mol .
The synthesis of 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride can be achieved through several methods, primarily involving asymmetric synthesis techniques. One effective method involves the alkylation of a chiral glycine equivalent with trifluoroethyl iodide under basic conditions. This process utilizes nickel complexes as catalysts to enhance yields and enantiomeric purity.
The molecular structure of 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride features several key functional groups:
2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride can participate in various chemical reactions typical for amino acids:
These reactions are important for developing derivatives that could have enhanced biological activities or different pharmacological profiles.
The mechanism of action for 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride primarily revolves around its role as a bioisostere in peptide synthesis. The trifluoromethyl group mimics the hydrophobic characteristics of leucine while providing unique interactions due to its electronegativity.
The physical and chemical properties of 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride are crucial for understanding its behavior in biological systems:
The primary applications of 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride lie in scientific research:
Fluorinated β-hydroxy-α-amino acids represent a critically important class of bioactive compounds due to the combined influence of fluorine atoms and stereogenic centers on their physicochemical and biological properties. The synthesis of enantiomerically pure 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid (core structure of the hydrochloride salt) demands precise stereochemical control, primarily achieved through catalytic enantioselective fluorination and chiral auxiliary-mediated strategies.
Catalytic enantioselective fluorination offers a direct route to stereodefined fluorinated amino acids. This approach typically employs chiral transition metal complexes or organocatalysts to facilitate electrophilic fluorination of β-keto esters or enolates derived from amino acid precursors. The trifluoromethyl group adjacent to the tertiary alcohol significantly increases steric demand, requiring catalysts with well-defined chiral pockets to achieve high enantiomeric excess (ee). While specific data for this compound is limited in public literature, analogous syntheses of β-fluoroaryl-β-amino acids demonstrate that palladium-BINAP complexes or cinchona alkaloid-derived phase-transfer catalysts can achieve ee values exceeding 90% for quaternary stereocenter formation [8]. The strong electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the β-carbon, facilitating nucleophilic addition but concurrently complicating stereoselectivity control due to competing elimination pathways.
Table 1: Stereoisomers of 2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic Acid
Stereoisomer Designation | CAS Registry Number | Reported Melting Point (°C) | Remarks |
---|---|---|---|
(2S,3R) | 409333-57-9 | Not specified (Cold-chain storage) | Listed as Cold-chain transportation [6] |
Unspecified stereochemistry | 434-38-8 | 192-194°C | Listed as 4,4,4-trifluorothreonine [7] |
Chiral auxiliaries remain a robust and predictable method for installing contiguous stereocenters under harsh fluorination conditions where catalytic methods may falter. The Evans oxazolidinone or Ellman sulfinimine auxiliaries are commonly employed to direct the stereoselective introduction of the trifluoromethyl group and subsequent hydroxylation. For instance, the conjugate addition of enantiopure lithium amides (e.g., lithium (R)-N-benzyl-N-(α-methylbenzyl)amide) to β-fluoroaryl-α,β-unsaturated esters enables the synthesis of β-fluoroaryl-β-amino esters with high diastereoselectivity (>95% de) [8]. Subsequent hydroxylation via dihydroxylation or catalytic oxidation, followed by auxiliary removal and stereospecific hydrochloride salt formation, yields the target compound. The steric bulk of the trifluoromethyl group necessitates careful optimization of the auxiliary and reaction conditions (temperature, solvent) to minimize epimerization at the sensitive α-amino stereocenter during hydrolysis or salt formation steps [6] [9].
Table 2: Chiral Auxiliaries for Stereocontrol in Fluorinated Amino Acid Synthesis
Chiral Auxiliary | Target Transformation | Reported Diastereomeric Excess (de) | Key Advantage |
---|---|---|---|
(R)-N-Benzyl-N-(α-methylbenzyl)amide | Conjugate addition to β-fluoroaryl acrylates | >95% de [8] | Compatible with subsequent hydrogenolysis |
Evans Oxazolidinone | Aldol/alkylation reactions | >90% de (analogous systems) | High predictability for quaternary centers |
Ellman Sulfinimine | Strecker synthesis/ Mannich | >90% de (analogous systems) | Facile cleavage under mild acidic conditions |
Conversion of the free amino acid to its hydrochloride salt significantly enhances stability, crystallinity, and purification handling. This protonation process involves complex acid-base dynamics and crystallization phenomena.
The α-amino group of 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid acts as a Brønsted base, readily accepting a proton from mineral acids like hydrochloric acid. The pKa of the conjugate acid (typically ~9-10 for α-amino acids) governs the protonation equilibrium. The electron-withdrawing trifluoromethyl group reduces the basicity of the amino group compared to non-fluorinated analogs, necessitating precise stoichiometric control. Under-protonation risks salt instability and hygroscopicity, while over-acidification promotes decomposition or co-crystallization of excess acid. The tertiary alcohol functionality remains protonated under standard conditions but may participate in hydrogen-bonding networks influencing crystal packing. The optimal pH for isolating the stable hydrochloride salt typically lies between 3.0–5.0, ensuring complete protonation without liberating free HCl during isolation [6] [10].
Crystallization efficiency, crystal habit, and purity are profoundly influenced by solvent choice and potential counterion exchange. Protic solvents like ethanol, isopropanol, or water facilitate salt formation via solvation of the ionic species but may promote hydrolysis or solvate formation. Aprotic solvents (e.g., ethyl acetate, acetone) often yield better crystal morphology but slower crystallization kinetics. For 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid hydrochloride, isopropanol/water mixtures are frequently employed, balancing solubility and crystal growth control. Counterions beyond chloride (e.g., besylate, tosylate) were explored in analogous systems to modify solubility or melting point but often exhibit inferior crystallinity compared to chloride. Mechanochemical grinding (solvent-free) offers an alternative pathway: manual or ball-mill grinding of the free amino acid with solid HCl donors (e.g., ammonium chloride) can induce crystallization without bulk solvent, minimizing waste and enhancing phase purity, as demonstrated for related organic proton-conducting salts [3] [10].
Traditional amino acid synthesis generates significant solvent waste and employs hazardous reagents. Sustainable methodologies are increasingly vital for complex fluorinated targets.
Mechanochemistry via ball milling provides a solvent-less pathway for synthesizing and purifying sensitive amino acid derivatives and their salts. This technique utilizes mechanical energy to drive reactions and crystallization, eliminating bulk solvents. Key parameters include milling ball weight, rotation frequency, and reaction time. Optimized ball milling (e.g., 56.6g stainless steel balls, 20 Hz, 15 min) achieved near-quantitative yields (95-99%) of structurally complex imides and salts, comparable to traditional reflux methods requiring hours in DMF [9]. The absence of solvent minimizes hydrolysis or solvolysis side reactions prevalent with acid- or base-sensitive fluorinated compounds. Furthermore, mechanochemical synthesis can induce unique crystalline phases or polymorphs with potentially improved properties, as observed in the altered conductivity behavior of mechanochemically synthesized imidazole-dicarboxylic acid salts compared to their solution-grown counterparts [3] [5] [9]. Scale-up studies demonstrate the potential for industrial production, offering reduced environmental footprint (E-factor) and enhanced worker safety by avoiding volatile organic solvents and high temperatures.
Although direct literature on the enzymatic synthesis of this specific fluorinated amino acid hydrochloride is limited, robust precedents exist for biocatalytic synthesis of structurally related β-hydroxy-α-amino acids and fluorinated building blocks. Transaminases or ammonia-lyases can stereoselectively aminate β-keto acids, while ketoreductases or alcohol dehydrogenases enable enantioselective reduction of α-keto esters or keto acids to yield β-hydroxy-α-amino acid precursors. Engineered enzymes capable of forming C-F bonds or tolerating fluorinated substrates are emerging. Coupled with in situ crystallization of the hydrochloride salt, biocatalytic routes operating in aqueous buffers at ambient temperature offer a highly sustainable alternative. The inherent chirality of enzyme active sites ensures high enantioselectivity, potentially surpassing chemical methods for generating the required (2S,3R) or (2R,3S) configurations under mild conditions [9]. Advances in enzyme engineering and metabolic pathway design hold significant promise for the fermentative or cell-free production of this complex amino acid derivative.
Table 3: Comparison of Synthesis Methods for 2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic Acid Hydrochloride
Synthetic Method | Key Advantages | Limitations/Challenges | Green Metrics (Representative) |
---|---|---|---|
Catalytic Asymmetric Fluorination | High step efficiency, Potential for high ee | Sensitive catalysts, Cost of chiral ligands/fluorination reagents | Moderate PMI*, Solvent-intensive purification |
Chiral Auxiliary-Mediated | High diastereoselectivity (>95% de), Predictability | Multi-step (auxiliary attachment/removal), Higher molecular weight intermediates | High PMI, Auxiliary synthesis/waste |
Solvent-Free Mechanochemical | Near-quantitative yield (95-99%), Minimal solvent waste, Rapid (mins) | Scale-up engineering, Potential for amorphous product | Low PMI, Low E-factor |
Biocatalytic (Projected) | Water-based, Ambient conditions, High inherent selectivity | Enzyme discovery/engineering cost, Substrate scope limitations | Very low PMI, Renewable catalysts |
*PMI: Process Mass Intensity (kg material/kg product) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1